molecular formula C14H21NO5S B114937 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate CAS No. 158690-56-3

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Cat. No. B114937
M. Wt: 315.39 g/mol
InChI Key: OWNIGLWHXOENAA-UHFFFAOYSA-N
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Description

“2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate” is an organic compound with the molecular formula C14H21NO5S . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of “2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate” consists of a tert-butoxycarbonyl group (Boc) attached to an amino group, which is further connected to an ethyl chain. This ethyl chain is attached to a 4-methylbenzenesulfonate group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 442.0±24.0 °C and a predicted density of 1.175±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Polymerization and Material Science

  • Polymerization of Cysteine Functionalized Thiophenes: This study investigated synthetic pathways leading to polythiophenes containing units derived from compounds similar to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate. It found that these polymers can form chiral self-assembling structures in both solid and solution states, indicating potential applications in material science and nanotechnology (Cagnoli et al., 2005).

Organic Synthesis

  • Enantioselective Synthesis

    A study on the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate demonstrated the compound's use in creating oxazole subunits in macrocyclic azole peptides (Magata et al., 2017).

  • Poly(oxazoline)s with Antimicrobial Functions

    Research on poly(oxazoline)s with terminal quaternary ammonium groups highlighted the synthesis and antimicrobial potential of these compounds. The study used a similar compound to modify the polymer's terminal, contributing to its antibacterial properties (Waschinski & Tiller, 2005).

  • N-tert-Butoxycarbonylation of Amines

    A study using a heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines showed efficient and environmentally benign applications for such reactions, relevant for amino acid synthesis and peptide chemistry (Heydari et al., 2007).

Crystallography and Molecular Structure

  • Crystal Structures of Derivatives

    A study on oxoindolyl α-hydroxy-β-amino acid derivatives, including a compound structurally related to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, provided insights into the diastereoselectivity of chemical reactions and molecular structures (Ravikumar et al., 2015).

  • Synthesis and Characterization of Schiff Base Compounds

    Research focusing on the synthesis, characterization, and structural analysis of Schiff base compounds used a similar compound as a starting material. This study is significant for understanding the molecular and crystal structure of these compounds (Çolak et al., 2021).

  • 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate

    This study analyzed the crystal structure of a salt containing a compound related to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, providing insights into molecular interactions and hydrogen bonding patterns (Babu et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As a building block in organic synthesis, “2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate” has potential applications in the development of new pharmaceuticals and other complex organic molecules .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIGLWHXOENAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444861
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

CAS RN

158690-56-3
Record name 2-[(tert-Butoxycarbonyl)amino]ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-tert-butoxycarbonylaminoethanol (32.7 g, 203 mmol), triethylamine (34 ml), p-toluenesulfonyl chloride (38.7 g, 203 mmol), 4-dimethylaminopyridine (0.10 g) and dichloromethane (500 ml) was stirred at 0° C. for 4 hours. The reaction mixture was washed successively with water, 1N hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resulting residue was purified by a silica gel column chromatography (eluent:ethyl acetate/n-hexane= 1/5) to obtain 48.2 g of 2-tert-butoxycarbonylaminoethyl 4-toluenesulfonate.
Quantity
32.7 g
Type
reactant
Reaction Step One
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34 mL
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38.7 g
Type
reactant
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Quantity
0.1 g
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catalyst
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

Tosyl chloride (1.50 g, 7.87 mmol) was added to a solution of (2-hydroxy-ethyl)-carbamic acid tert-butyl ester (0.84 g, 5.2 mmol) and Et3N (1.23 mL, 8.82 mmol) in CH2Cl2 (26 mL), and the solution was stirred at room temperature for 17 h. The solution was washed with H2O (15 mL), and the aqueous phase was extracted with CH2Cl2 (10 mL). The combined organic phases were dried (MgSO4) and concentrated in vacuo. Purification of the crude material by column chromatography on silica gel (20% EtOAc/hexanes) gave yellow crystals (1.29 g, 79%). 1H NMR (CDCl3) δ 1.41 (s, 9H), 2.45 (s, 3H), 3.38 (m, 2H), 4.07 (m, 2H), 4.82 (br s, 1H), 7.35 (d, 2H, J=8.1 Hz), 7.79 (d, 2H, J=8.1 Hz).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
1.23 mL
Type
reactant
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Quantity
26 mL
Type
solvent
Reaction Step One
Yield
79%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate
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2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Citations

For This Compound
7
Citations
ZAI Mazrad, M Lai, TP Davis, JA Nicolazzo… - Polymer …, 2022 - pubs.rsc.org
Polymers bearing amine moieties are highly valuable for their ability to conjugate and/or complex a variety of molecules. However, their incorporation into synthetic macromolecules …
Number of citations: 5 pubs.rsc.org
LL Yang, YY He, QL Chen, S Qian… - Journal of Heterocyclic …, 2017 - Wiley Online Library
Sirt5 is a potential new drug target for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Given that norharmane is an important chemical synthon for some …
Number of citations: 14 onlinelibrary.wiley.com
K Adhikari, J Dewulf, C Vangestel, P Van der Veken… - ACS …, 2023 - ACS Publications
Background: The pretargeted imaging strategy using inverse electron demand Diels–Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and tetrazine (Tz) has emerged …
Number of citations: 4 pubs.acs.org
R Ghimire - 2022 - scholarworks.gsu.edu
Fluorophores containing donor, ᴫ linker, and acceptor units are gaining importance in the field of organic chemistry, especially showing fluorescence at near-infrared region. Herein, we …
Number of citations: 0 scholarworks.gsu.edu
N Wong, F Petronijević, AY Hong, X Linghu… - Organic …, 2019 - ACS Publications
We report herein an efficient, stereocontrolled, and chromatography-free synthesis of the novel broad spectrum antibiotic GDC-5338. The route features the construction of a …
Number of citations: 14 pubs.acs.org
H Moon, Y Jung, Y Kim, BW Kim, JG Choi, NH Kim… - Organic …, 2019 - ACS Publications
A new donor (D)–acceptor (A) type naphthalene-based oxazepine-containing fluorophore, OXN-1, is reported, which shows unusually high stability in various environments. Its …
Number of citations: 13 pubs.acs.org
M Denis - 2021 - theses.fr
La cellulose est un matériau extrêmement commun principalement utilisé dans la fabrication du tissu et du papier. L’écriture et l’impression sont basées sur la capacité de la cellulose à …
Number of citations: 0 www.theses.fr

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